bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate
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Overview
Description
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate: is an organic compound that features a cyclohexane ring substituted with two carboxylate groups and two 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate typically involves the esterification of 1,3-cyclohexanedicarboxylic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanedione or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1,3-Cyclohexanedicarboxylic acid: A precursor in the synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate.
Bis(4-chlorophenyl) carbonate: Shares similar structural features but differs in its functional groups and reactivity.
Dimethyl 1,3-cyclohexanedicarboxylate: Another ester derivative of 1,3-cyclohexanedicarboxylic acid with different substituents.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring with two 4-chlorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSNOLDPWBKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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